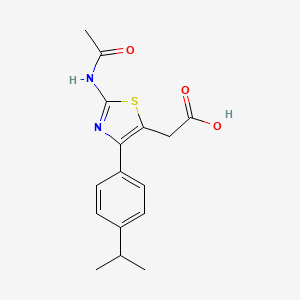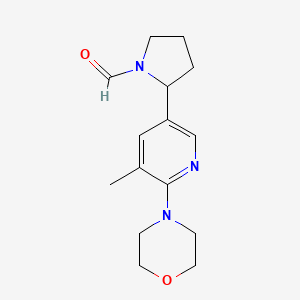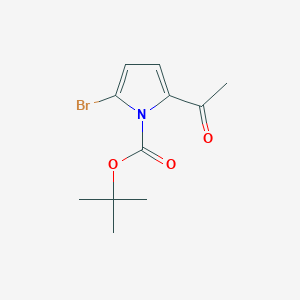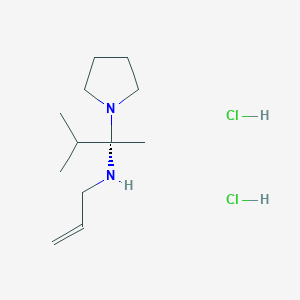
N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a heterocyclic compound that features an isoxazole ring fused with a piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The isoxazole ring is known for its diverse biological activities, making it a valuable scaffold in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-(piperidin-4-yl)isoxazole-4-carboxamide.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as N-methylpiperidine.
Uniqueness
N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is unique due to its combined isoxazole and piperidine structures, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in drug discovery and development, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-methyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(14)8-6-15-13-9(8)7-2-4-12-5-3-7/h6-7,12H,2-5H2,1H3,(H,11,14) |
Clé InChI |
QNSSOJQTSJELDY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CON=C1C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B11813307.png)






![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)





